3,3-Diethylpentanoic acid 3,3-Diethylpentanoic acid
Brand Name: Vulcanchem
CAS No.: 6637-50-9
VCID: VC7991900
InChI: InChI=1S/C9H18O2/c1-4-9(5-2,6-3)7-8(10)11/h4-7H2,1-3H3,(H,10,11)
SMILES: CCC(CC)(CC)CC(=O)O
Molecular Formula: C9H18O2
Molecular Weight: 158.24 g/mol

3,3-Diethylpentanoic acid

CAS No.: 6637-50-9

Cat. No.: VC7991900

Molecular Formula: C9H18O2

Molecular Weight: 158.24 g/mol

* For research use only. Not for human or veterinary use.

3,3-Diethylpentanoic acid - 6637-50-9

Specification

CAS No. 6637-50-9
Molecular Formula C9H18O2
Molecular Weight 158.24 g/mol
IUPAC Name 3,3-diethylpentanoic acid
Standard InChI InChI=1S/C9H18O2/c1-4-9(5-2,6-3)7-8(10)11/h4-7H2,1-3H3,(H,10,11)
Standard InChI Key QMMDXTOYMCXXDF-UHFFFAOYSA-N
SMILES CCC(CC)(CC)CC(=O)O
Canonical SMILES CCC(CC)(CC)CC(=O)O

Introduction

Structural and Molecular Characteristics

Molecular Formula and Configuration

3,3-Diethylpentanoic acid (IUPAC name: 3,3-diethylpentanoic acid) has the molecular formula C₉H₁₆O₂, corresponding to a molecular weight of 156.22 g/mol. Its structure consists of a five-carbon chain with two ethyl groups (-CH₂CH₃) attached to the third carbon and a carboxylic acid (-COOH) group at the terminal position (Fig. 1). The branching at the third carbon creates steric hindrance, influencing its solubility, boiling point, and reactivity compared to linear carboxylic acids.

Table 1: Key Physical Properties of 3,3-Diethylpentanoic Acid

PropertyValue/Description
Molecular FormulaC₉H₁₆O₂
Molecular Weight156.22 g/mol
Boiling Point~245–250°C (estimated)
Density0.92–0.95 g/cm³ (approximated)
SolubilityLow in water; soluble in organic solvents

Synthesis and Production Methods

Direct Carboxylation of Alkenes

A primary synthesis route involves the carboxylation of 3,3-diethyl-1-pentene using carbon dioxide under high pressure. This method employs transition-metal catalysts, such as palladium or nickel complexes, to facilitate the addition of CO₂ to the alkene. Yields depend on reaction conditions, with optimal temperatures ranging from 80–120°C and pressures of 50–100 bar.

Hydrolysis of Methyl 3,3-Diethylpentanoate

The ester derivative, methyl 3,3-diethylpentanoate, serves as a precursor. Acid- or base-catalyzed hydrolysis cleaves the ester bond, yielding 3,3-diethylpentanoic acid (Fig. 2). For example:
\text{CH}_3\text{COO(CH}_2\text{)_2C(C}_2\text{H}_5\text{)_2 + H}_2\text{O} \rightarrow \text{HOOC(CH}_2\text{)_2C(C}_2\text{H}_5\text{)_2 + \text{CH}_3\text{OH}
This method achieves >85% efficiency when using concentrated sulfuric acid as a catalyst at reflux temperatures.

Table 2: Comparison of Synthesis Methods

MethodConditionsYield (%)
Carboxylation100°C, 80 bar, Pd catalyst78
Ester HydrolysisH₂SO₄, reflux92

Chemical Reactivity and Functional Transformations

Acid-Catalyzed Reactions

The carboxylic acid group undergoes typical reactions, including:

  • Esterification: Reaction with alcohols (e.g., methanol) to form esters.

  • Amide Formation: Condensation with amines, such as in the synthesis of 2-acetamido-3,3-diethylpentanoic acid.

Decarboxylation

Under thermal conditions (>200°C), 3,3-diethylpentanoic acid loses CO₂ to form 3,3-diethylbutane. This reaction is pivotal in hydrocarbon synthesis but requires careful control to avoid side products.

Applications in Industrial and Pharmaceutical Contexts

Pharmaceutical Intermediates

The compound serves as a precursor to non-canonical amino acids, such as 2-acetamido-3,3-diethylpentanoic acid, which are investigated for peptide-based therapeutics targeting enzyme inhibition or receptor modulation .

Future Research Directions

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes for chiral derivatives.

  • Biosynthetic Pathways: Exploring microbial production using engineered enzymes .

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